SARS-CoV-2 3CLpro-IN-18

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

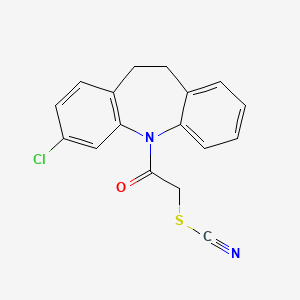

C17H13ClN2OS |

|---|---|

Molecular Weight |

328.8 g/mol |

IUPAC Name |

[2-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-oxoethyl] thiocyanate |

InChI |

InChI=1S/C17H13ClN2OS/c18-14-8-7-13-6-5-12-3-1-2-4-15(12)20(16(13)9-14)17(21)10-22-11-19/h1-4,7-9H,5-6,10H2 |

InChI Key |

AHGIFHCAUNNLPO-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=CC=CC=C2N(C3=C1C=CC(=C3)Cl)C(=O)CSC#N |

Origin of Product |

United States |

Foundational & Exploratory

mechanism of action of SARS-CoV-2 3CLpro-IN-18

An In-Depth Technical Guide on the Mechanism of Action of SARS-CoV-2 3CLpro-IN-18

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the mechanism of action, quantitative inhibitory data, and relevant experimental methodologies for the covalent inhibitor this compound (also identified as Compound 3c).

Core Mechanism of Action

This compound is a potent covalent inhibitor of the SARS-CoV-2 3C-like protease (3CLpro or Main Protease, Mpro), an enzyme essential for the proteolytic processing of viral polyproteins and subsequent viral replication.[1][2][3][4] The inhibitory activity of this compound is predicated on the formation of a stable covalent bond with the catalytic cysteine residue (Cys145) within the enzyme's active site.[3][5][6]

The inhibitor was developed as part of a series of compounds employing a novel thiocyanate moiety as a reactive group, or "warhead".[7][8] This warhead is designed to be attacked by the nucleophilic thiol group of Cys145 in the Cys145-His41 catalytic dyad, leading to an irreversible inactivation of the protease.[5][7][8] The covalent linkage effectively blocks substrate access to the active site, thereby halting the viral life cycle.[4] This mechanism has been confirmed for a closely related analog (Compound 3a) through tandem mass spectrometry and X-ray crystallography.[7][8]

Below is a diagram illustrating the proposed inhibitory pathway.

Caption: Covalent inhibition pathway of SARS-CoV-2 3CLpro by 3CLpro-IN-18.

Quantitative Inhibitory and Antiviral Data

The inhibitory potency of this compound has been characterized through both enzymatic and cell-based assays. The data is summarized in the table below, with data from a highly potent analog (Compound 3h) from the same study included for context.[7][8]

| Compound | Target/Assay | Metric | Value | Reference |

| 3CLpro-IN-18 (3c) | SARS-CoV-2 3CLpro Enzyme | IC₅₀ | 0.478 µM | [1][2] |

| 3CLpro-IN-18 (3c) | SARS-CoV-2 in Vero E6 cells | EC₅₀ | 2.499 µM | [1][7] |

| 3CLpro-IN-18 (3c) | Vero E6 cells | CC₅₀ | > 200 µM | [1][7] |

| Analog Compound 3h | SARS-CoV-2 3CLpro Enzyme | IC₅₀ | 0.322 µM | [7][8] |

| Analog Compound 3h | SARS-CoV-2 3CLpro Enzyme | k_inact/K_i | 1669.34 M⁻¹s⁻¹ | [7][8] |

-

IC₅₀ (Half-maximal inhibitory concentration): Concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

-

EC₅₀ (Half-maximal effective concentration): Concentration of the inhibitor that gives a half-maximal response in a cell-based assay (in this case, inhibition of viral replication).

-

CC₅₀ (50% cytotoxic concentration): Concentration of the compound that causes the death of 50% of host cells.

-

k_inact/K_i (Inactivation efficiency): A measure of the covalent inhibition efficiency, reflecting both binding affinity (K_i) and the maximal rate of inactivation (k_inact).

Experimental Protocols

The following sections detail the generalized protocols for the key experiments used to characterize this compound and its analogs.

FRET-Based Enzymatic Inhibition Assay

This assay is used to determine the IC₅₀ value by measuring the enzymatic activity of 3CLpro in the presence of an inhibitor. It relies on a fluorogenic peptide substrate that is cleaved by the protease, separating a quencher and a fluorophore to produce a measurable signal.[9]

Methodology:

-

Reagents and Materials:

-

Purified, recombinant SARS-CoV-2 3CLpro.

-

Fluorogenic substrate peptide (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS).[9]

-

Assay Buffer (e.g., 20 mM Tris, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.3).

-

This compound, serially diluted in DMSO.

-

384-well assay plates.

-

Fluorescence plate reader.

-

-

Procedure:

-

Prepare a reaction mixture containing the assay buffer and the fluorogenic substrate.

-

Dispense the inhibitor from a serial dilution plate into the assay plate.

-

Add the purified 3CLpro enzyme to the wells and incubate with the inhibitor for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding and covalent modification.

-

Initiate the enzymatic reaction by adding the substrate-containing reaction mixture to all wells.

-

Immediately begin kinetic reading of the fluorescence signal (e.g., Excitation: 340 nm, Emission: 490 nm) at regular intervals for 15-30 minutes.

-

Calculate the reaction rates (V) from the linear portion of the fluorescence curves.

-

Plot the percentage of inhibition against the logarithm of inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

References

- 1. SARS-CoV-2 3CL(pro) | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 2. This compound | SARS-CoV | TargetMol [targetmol.com]

- 3. Design, synthesis and biological evaluation of novel 3C-like protease inhibitors as lead compounds against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | Benchchem [benchchem.com]

- 5. Design, synthesis and in vitro evaluation of novel SARS-CoV-2 3CLpro covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The SARS‐CoV‐2 main protease (Mpro): Structure, function, and emerging therapies for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. a-z.lu [a-z.lu]

- 8. rcsb.org [rcsb.org]

- 9. bpsbioscience.com [bpsbioscience.com]

In-Depth Technical Guide: Binding Affinity of SARS-CoV-2 3CLpro-IN-18 to 3CLpro

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the covalent inhibitor SARS-CoV-2 3CLpro-IN-18 (also known as Compound 3C) to its target, the 3C-like protease (3CLpro) of SARS-CoV-2. This document includes quantitative binding data, detailed experimental methodologies for assessing inhibitor potency, and visualizations of the experimental workflow and mechanism of action.

Quantitative Binding Affinity Data

The inhibitory activity of this compound has been quantified through both biochemical and cell-based assays. The following table summarizes the key potency metrics for this compound.

| Parameter | Value (μM) | Assay Type | Target | Reference |

| IC50 | 0.478 | Biochemical Assay | SARS-CoV-2 3CLpro | [1] |

| EC50 | 2.499 | Cell-Based Assay (Vero E6 cells) | SARS-CoV-2 | [1] |

| CC50 | > 200 | Cytotoxicity Assay (Vero E6 cells) | Vero E6 cells | [1] |

IC50 (Half-maximal inhibitory concentration): Indicates the concentration of the inhibitor required to reduce the in vitro activity of the 3CLpro enzyme by 50%. A lower IC50 value signifies a more potent inhibitor in a biochemical context.

EC50 (Half-maximal effective concentration): Represents the concentration of the inhibitor that gives a half-maximal response in a cell-based assay, in this case, the inhibition of SARS-CoV-2 replication in Vero E6 cells.

CC50 (Half-maximal cytotoxic concentration): Denotes the concentration of the compound that results in the death of 50% of the host cells. The high CC50 value for 3CLpro-IN-18 suggests low cytotoxicity.

Mechanism of Action: Covalent Inhibition

This compound is a covalent inhibitor, which means it forms a stable, covalent bond with its target enzyme.[1] The 3CL protease is a cysteine protease, utilizing a catalytic dyad composed of Cysteine-145 (Cys145) and Histidine-41 (His41) in its active site to carry out the proteolysis of viral polyproteins.[2] Covalent inhibitors of 3CLpro typically possess an electrophilic "warhead" that is susceptible to nucleophilic attack by the thiolate group of the catalytic Cys145. This reaction leads to the formation of a covalent adduct, thereby irreversibly inactivating the enzyme and halting the viral replication cycle.[2]

The following diagram illustrates the general mechanism of covalent inhibition of SARS-CoV-2 3CLpro.

Caption: Covalent inhibition of 3CLpro by a reactive inhibitor.

Experimental Protocols

The determination of the IC50 value for covalent inhibitors like 3CLpro-IN-18 typically involves a time-dependent inhibition assay, often utilizing Förster Resonance Energy Transfer (FRET). The following is a representative protocol for such an assay.

FRET-Based Time-Dependent Inhibition Assay for SARS-CoV-2 3CLpro

1. Reagents and Materials:

-

SARS-CoV-2 3CLpro Enzyme: Recombinantly expressed and purified.

-

FRET Substrate: A fluorescently labeled peptide substrate containing the 3CLpro cleavage sequence (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans).

-

Assay Buffer: e.g., 20 mM HEPES pH 7.3, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT.

-

Inhibitor Stock Solution: this compound dissolved in 100% DMSO.

-

96-well or 384-well plates: Black, low-volume plates suitable for fluorescence measurements.

-

Fluorescence Plate Reader: Capable of excitation at ~340 nm and emission at ~490 nm.

2. Experimental Procedure:

-

Enzyme and Inhibitor Pre-incubation:

-

Prepare a series of dilutions of the inhibitor (3CLpro-IN-18) in the assay buffer.

-

In the wells of the microplate, add a fixed concentration of the 3CLpro enzyme to the diluted inhibitor solutions.

-

Incubate the enzyme-inhibitor mixture for various time points (e.g., 0, 15, 30, 60 minutes) at a controlled temperature (e.g., 30°C). This pre-incubation allows for the time-dependent covalent bond formation.

-

-

Initiation of Proteolytic Reaction:

-

Following the pre-incubation period, add the FRET substrate to each well to initiate the enzymatic reaction.

-

-

Fluorescence Measurement:

-

Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence plate reader. The cleavage of the FRET substrate by active 3CLpro separates the quencher (Dabcyl) from the fluorophore (Edans), resulting in an increase in fluorescence.

-

-

Data Analysis:

-

Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration and pre-incubation time.

-

Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration for each pre-incubation time point.

-

Fit the data to a dose-response curve to determine the IC50 value for each time point. For covalent inhibitors, the IC50 value will decrease with increasing pre-incubation time.

-

The following diagram outlines the general workflow for screening and characterizing 3CLpro inhibitors.

Caption: Workflow for identifying and characterizing 3CLpro inhibitors.

References

In Vitro Evaluation of SARS-CoV-2 3CLpro-IN-18: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro evaluation of SARS-CoV-2 3CLpro-IN-18, a covalent inhibitor of the SARS-CoV-2 3C-like protease (3CLpro). This document details the inhibitory potency, antiviral activity, and cytotoxicity of the compound, along with the methodologies for the key experiments cited. Visual representations of the experimental workflow and the mechanism of action are included to facilitate a deeper understanding of the evaluation process.

Quantitative Data Summary

The in vitro efficacy of this compound has been characterized by its half-maximal inhibitory concentration (IC50) against the viral protease, its half-maximal effective concentration (EC50) in a cell-based antiviral assay, and its half-maximal cytotoxic concentration (CC50) to assess its safety profile.

| Parameter | Value | Description |

| IC50 | 0.478 µM | The concentration of this compound required to inhibit the activity of the 3CLpro enzyme by 50%.[1] |

| EC50 | 2.499 µM | The concentration of this compound required to inhibit the cytopathic effect of SARS-CoV-2 in Vero E6 cells by 50%.[1] |

| CC50 | > 200 µM | The concentration of this compound that results in the death of 50% of Vero E6 cells, indicating low cytotoxicity.[1] |

Experimental Protocols

A detailed description of the methodologies employed for the in vitro evaluation of this compound is provided below. These protocols are based on established methods for characterizing SARS-CoV-2 3CLpro inhibitors.

1. SARS-CoV-2 3CLpro Inhibition Assay (FRET-based)

This assay quantitatively measures the enzymatic activity of 3CLpro and the inhibitory effect of compounds like this compound.

-

Principle: The assay utilizes a synthetic peptide substrate that contains a cleavage site for 3CLpro, flanked by a fluorophore and a quencher. In its intact state, the fluorescence is quenched. Upon cleavage by 3CLpro, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is proportional to the enzyme's activity.

-

Materials:

-

Recombinant SARS-CoV-2 3CLpro enzyme.

-

FRET peptide substrate (e.g., Dabcyl-KTSAVLQSGFRKME-Edans).

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).

-

This compound (or other test compounds).

-

96-well or 384-well microplates.

-

Fluorescence plate reader.

-

-

Procedure:

-

Prepare a solution of recombinant SARS-CoV-2 3CLpro in the assay buffer.

-

Serially dilute this compound to various concentrations.

-

Add the 3CLpro enzyme and the different concentrations of the inhibitor to the microplate wells.

-

Incubate the enzyme and inhibitor mixture for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.

-

Initiate the enzymatic reaction by adding the FRET peptide substrate to each well.

-

Monitor the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 490 nm emission for an Edans/Dabcyl pair).

-

Calculate the rate of reaction for each inhibitor concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

2. Cytopathic Effect (CPE) Assay

This cell-based assay is used to determine the antiviral efficacy (EC50) and cytotoxicity (CC50) of the test compound.

-

Principle: SARS-CoV-2 infection of susceptible cells (e.g., Vero E6) leads to cell death, a phenomenon known as the cytopathic effect. Antiviral compounds that inhibit viral replication will protect the cells from CPE. Cell viability can be quantified using various methods, such as staining with crystal violet or using a reagent that measures ATP content (e.g., CellTiter-Glo).

-

Materials:

-

Vero E6 cells.

-

SARS-CoV-2 virus stock.

-

Cell culture medium (e.g., DMEM supplemented with fetal bovine serum and antibiotics).

-

This compound (or other test compounds).

-

96-well cell culture plates.

-

Cell viability reagent (e.g., CellTiter-Glo).

-

Luminometer or microscope.

-

-

Procedure for EC50 Determination:

-

Seed Vero E6 cells in 96-well plates and incubate until they form a monolayer.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the culture medium from the cells and add the diluted compound.

-

Infect the cells with a known titer of SARS-CoV-2. Include uninfected and untreated virus-infected controls.

-

Incubate the plates for a period sufficient to observe CPE (e.g., 48-72 hours) at 37°C in a CO2 incubator.

-

Assess cell viability using a chosen method. For CellTiter-Glo, add the reagent to the wells and measure luminescence.

-

Calculate the percentage of CPE reduction for each compound concentration relative to the controls.

-

Determine the EC50 value by plotting the percentage of protection against the logarithm of the compound concentration.

-

-

Procedure for CC50 Determination:

-

Seed Vero E6 cells in 96-well plates.

-

Add serial dilutions of this compound to the cells (without virus).

-

Incubate for the same duration as the EC50 assay.

-

Measure cell viability.

-

Determine the CC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

-

Visualizations

Mechanism of Action: Inhibition of Viral Polyprotein Processing

The SARS-CoV-2 genome is translated into large polyproteins that must be cleaved by viral proteases, primarily 3CLpro, to produce functional non-structural proteins essential for viral replication. This compound acts by inhibiting this crucial step.

Caption: this compound inhibits viral replication by blocking 3CLpro.

Experimental Workflow for In Vitro Evaluation

The following diagram illustrates the sequential process for the in vitro assessment of a 3CLpro inhibitor.

References

In-Depth Technical Guide: SARS-CoV-2 3CLpro-IN-18 Target Specificity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target specificity of SARS-CoV-2 3CLpro-IN-18, a covalent inhibitor of the SARS-CoV-2 main protease (3CLpro). The information presented herein is compiled from publicly available data and is intended to support research and drug development efforts targeting COVID-19.

Introduction to this compound

This compound, also referred to as Compound 3c, is a covalent inhibitor of the SARS-CoV-2 3C-like protease (3CLpro).[1][2][3] 3CLpro is a viral cysteine protease essential for the replication of SARS-CoV-2, making it a prime target for antiviral therapeutics.[4] Covalent inhibitors like 3CLpro-IN-18 form a stable bond with the target enzyme, often leading to prolonged inhibition.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its analogues, providing insights into its potency and selectivity.

Table 1: In Vitro Activity of this compound (Compound 3c)

| Parameter | Value | Cell Line | Reference |

| IC50 (3CLpro) | 0.478 µM | - | [1][2][3] |

| EC50 (Antiviral) | 2.499 µM | Vero E6 | [5][6] |

| CC50 (Cytotoxicity) | > 200 µM | Vero E6 | [5][6] |

Table 2: Target Selectivity of Analogue Compound 3h

| Protease | % Inhibition (at 10 µM) |

| SARS-CoV-2 3CLpro | ~100% |

| Cathepsin B | < 20% |

| Cathepsin K | < 10% |

| Cathepsin L | < 10% |

| Thrombin | < 10% |

| Trypsin | < 10% |

Note: Data for analogue compound 3h is presented to illustrate the selectivity profile of this chemical series.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on the primary literature describing the evaluation of this compound and its analogues.

SARS-CoV-2 3CLpro Inhibition Assay (FRET-based)

This assay quantifies the enzymatic activity of 3CLpro and the inhibitory effect of test compounds using a Förster Resonance Energy Transfer (FRET) substrate.

Materials:

-

Recombinant SARS-CoV-2 3CLpro

-

FRET substrate: DABCYL-KTSAVLQSGFRKME-EDANS

-

Assay buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA

-

Test compound (this compound)

-

96-well black plates

-

Plate reader capable of fluorescence measurement (Excitation: 340 nm, Emission: 490 nm)

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add the test compound dilutions.

-

Add a solution of SARS-CoV-2 3CLpro to each well to a final concentration of 2.1 µM.

-

Incubate the plate at 37°C for 60 minutes to allow for the binding of the inhibitor to the enzyme.

-

Initiate the enzymatic reaction by adding the FRET substrate to each well.

-

Immediately measure the fluorescence intensity at 340 nm (excitation) and 490 nm (emission) over time.

-

The rate of increase in fluorescence is proportional to the enzymatic activity.

-

Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC50 value by fitting the dose-response curve using non-linear regression.

Antiviral Activity Assay (Cytopathic Effect - CPE)

This cell-based assay determines the ability of the test compound to protect cells from virus-induced cell death.

Materials:

-

Vero E6 cells

-

SARS-CoV-2 virus stock

-

Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics)

-

Test compound (this compound)

-

96-well cell culture plates

-

Reagent for measuring cell viability (e.g., CellTiter-Glo®)

-

Plate reader capable of luminescence measurement

Procedure:

-

Seed Vero E6 cells in a 96-well plate and incubate until a confluent monolayer is formed.

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Remove the old medium from the cells and add the compound dilutions.

-

Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).

-

Incubate the plate in a biosafety level 3 (BSL-3) facility for a duration that allows for the observation of the cytopathic effect in the virus control wells (typically 48-72 hours).

-

After incubation, measure cell viability using a suitable reagent (e.g., CellTiter-Glo®).

-

Calculate the percentage of cell viability for each compound concentration relative to uninfected and untreated controls.

-

Determine the EC50 value by fitting the dose-response curve.

Cytotoxicity Assay

This assay evaluates the toxicity of the test compound on host cells.

Materials:

-

Vero E6 cells

-

Cell culture medium

-

Test compound (this compound)

-

96-well cell culture plates

-

Reagent for measuring cell viability (e.g., CellTiter-Glo®)

-

Plate reader capable of luminescence measurement

Procedure:

-

Seed Vero E6 cells in a 96-well plate.

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Add the compound dilutions to the cells.

-

Incubate the plate for the same duration as the antiviral assay.

-

Measure cell viability using a suitable reagent.

-

Calculate the percentage of cytotoxicity for each compound concentration relative to untreated controls.

-

Determine the CC50 value by fitting the dose-response curve.

Visualizations

The following diagrams illustrate the experimental workflow and the proposed mechanism of action for this compound.

Caption: Experimental workflow for assessing the target specificity of this compound.

Caption: Proposed covalent inhibition mechanism of this compound.

References

- 1. SARS-CoV-2 3CL(pro) | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 2. NB-64-83146-5mg | this compound Clinisciences [clinisciences.com]

- 3. This compound | SARS-CoV | TargetMol [targetmol.com]

- 4. A Study of 3CLpros as Promising Targets against SARS-CoV and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. rcsb.org [rcsb.org]

Pharmacokinetic Profile of SARS-CoV-2 3CLpro Inhibitors: A Technical Overview

A Note on SARS-CoV-2 3CLpro-IN-18: Publicly available scientific literature and databases currently lack in-vivo pharmacokinetic data for the compound specifically designated as "this compound." While in-vitro data indicates it is a covalent inhibitor of the SARS-CoV-2 3C-like protease (3CLpro) with an IC50 of 0.478 µM and an EC50 of 2.499 µM in Vero E6 cells, comprehensive studies detailing its absorption, distribution, metabolism, and excretion (ADME) profile in animal models or humans are not available in the public domain.[1][2]

Therefore, this technical guide provides a detailed overview of the pharmacokinetic properties of several well-characterized and clinically relevant SARS-CoV-2 3CLpro inhibitors: Nirmatrelvir (PF-07321332) , Ensitrelvir (S-217622) , GC376 , and PF-00835231 . The data presented here is intended to serve as a representative guide for researchers, scientists, and drug development professionals working on this class of antiviral compounds.

Quantitative Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters for selected 3CLpro inhibitors, providing a comparative view of their profiles in various preclinical and clinical settings.

Table 1: Pharmacokinetics of Nirmatrelvir (PF-07321332)

| Parameter | Species | Dose & Route | Value | Reference |

| Cmax | Humans (mild-to-moderate COVID-19) | 300 mg (with 100 mg ritonavir), oral, twice daily (Day 5) | 3.43 µg/mL | [3] |

| Tmax | Humans (mild-to-moderate COVID-19) | 300 mg (with 100 mg ritonavir), oral, twice daily (Day 5) | ~3 hours | [3] |

| Ctrough | Humans (mild-to-moderate COVID-19) | 300 mg (with 100 mg ritonavir), oral, twice daily (Day 5) | 1.57 µg/mL | [3] |

| Primary Elimination Route | Humans (with ritonavir) | N/A | Renal | [3][4] |

Table 2: Pharmacokinetics of Ensitrelvir (S-217622)

| Parameter | Species | Dose & Route | Value | Reference |

| t1/2 | Healthy Humans | Single oral dose | 42.2 to 48.1 hours | [5] |

| Tmax | Healthy Humans | Single oral dose (fasted) | 2.5 hours | [6] |

| Tmax | Healthy Humans | Single oral dose (fed) | 8 hours | [6] |

| Effect of Food on AUC | Healthy Humans | Single oral dose | No significant impact | [5][6] |

Table 3: Pharmacokinetics of GC376

| Parameter | Species | Dose & Route | Value | Reference |

| Tmax | Mice | 111 mg/kg, intramuscular | 0.22 ± 0.07 hours | [7] |

| Oral Bioavailability | Rats | N/A | 3% | [8] |

| Note | Cats | 10 mg/kg, subcutaneous | Readily converted to active aldehyde form in blood | [9] |

Table 4: Pharmacokinetics of PF-00835231 (Active moiety of PF-07304814)

| Parameter | Species | Dose & Route | Value | Reference |

| t1/2 | Healthy Humans | 500 mg (as PF-07304814), 24-hour IV infusion | 2.0 hours | [10] |

| t1/2 | Healthy Humans | 700 mg (as PF-07304814), 24-hour IV infusion | 1.7 hours | [10] |

| Tmax | Healthy Humans | Continuous 24-hour IV infusion | 14 to 16 hours after start | [10] |

| Oral Bioavailability | Rats | N/A | 1.4% | [8] |

| Metabolism | Humans | N/A | Primarily by CYP3A4/5 | [11] |

| Plasma Protein Binding | Humans | N/A | 55.1% | [11] |

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of pharmacokinetic studies. Below are generalized experimental protocols based on the cited literature for this class of inhibitors.

Animal Models and Dosing

-

Species: Common animal models for pharmacokinetic studies of 3CLpro inhibitors include BALB/c mice, Sprague-Dawley (SD) rats, and felines.[7][12][13] For efficacy studies, transgenic mouse models expressing human ACE2 (K18-hACE2) are often used for SARS-CoV-2 infection studies.[14]

-

Administration Routes: Dosing routes are selected based on the intended clinical application and the compound's properties. These include oral (PO), intravenous (IV), intramuscular (i.m.), and subcutaneous (s.c.) administration.[7][9][10][12]

-

Dose Formulation: For oral administration, compounds are often formulated in a vehicle such as a suspension. For injections, solutions are prepared in appropriate sterile diluents.

Sample Collection and Processing

-

Blood Sampling: Blood samples are typically collected at multiple time points post-dose (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).[12]

-

Plasma Preparation: Whole blood is collected in tubes containing an anticoagulant (e.g., EDTAK2). The blood is then centrifuged at high speed (e.g., 7800 g for 10 minutes at 4°C) to separate the plasma.[12]

-

Storage: Plasma samples are stored at ultra-low temperatures (e.g., -80°C) until analysis to ensure the stability of the analyte.[12]

Bioanalytical Method

-

Instrumentation: The concentration of the drug in plasma is typically quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method provides high sensitivity and selectivity for accurate measurement.[12]

-

Pharmacokinetic Analysis: The resulting plasma concentration-time data is analyzed using specialized software (e.g., WinNonlin) with a non-atrioventricular model to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2.[12]

Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the development and evaluation of SARS-CoV-2 3CLpro inhibitors.

Caption: A generalized workflow for the development of a SARS-CoV-2 3CLpro inhibitor.

Caption: The relationship between pharmacokinetics (PK) and pharmacodynamics (PD) for 3CLpro inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | SARS-CoV | TargetMol [targetmol.com]

- 3. A Comprehensive Review of the Clinical Pharmacokinetics, Pharmacodynamics, and Drug Interactions of Nirmatrelvir/Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Safety, Tolerability, and Pharmacokinetics of the Novel Antiviral Agent Ensitrelvir Fumaric Acid, a SARS-CoV-2 3CL Protease Inhibitor, in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Safety, Tolerability, and Pharmacokinetics of the Novel Antiviral Agent Ensitrelvir Fumaric Acid, a SARS-CoV-2 3CL Protease Inhibitor, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The preclinical inhibitor GS441524 in combination with GC376 efficaciously inhibited the proliferation of SARS-CoV-2 in the mouse respiratory tract - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3-Chymotrypsin-like Protease (3CLpro) of SARS-CoV-2: Validation as a Molecular Target, Proposal of a Novel Catalytic Mechanism, and Inhibitors in Preclinical and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Safety, Tolerability, and Pharmacokinetics of Intravenous Doses of PF-07304814, a Phosphate Prodrug Protease Inhibitor for the Treatment of SARS-CoV-2, in Healthy Adult Participants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Review of preclinical data of PF-07304814 and its active metabolite derivatives against SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics study of GC376 and GS441524 in BALB/c mice and SD rats [bio-protocol.org]

- 13. Better therapeutic effect of oral administration of GS441524 compared with GC376 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

Methodological & Application

Application Notes and Protocols: SARS-CoV-2 3CLpro-IN-18 FRET-based Enzymatic Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3C-like protease (3CLpro), also known as the main protease (Mpro), is a pivotal enzyme in the life cycle of SARS-CoV-2, the virus responsible for COVID-19. It is responsible for processing viral polyproteins into functional non-structural proteins, making it an attractive target for antiviral drug development. Fluorescence Resonance Energy Transfer (FRET) based enzymatic assays provide a sensitive and high-throughput method for screening and characterizing inhibitors of 3CLpro. This document outlines a detailed protocol for a FRET-based enzymatic assay to evaluate the inhibitory activity of SARS-CoV-2 3CLpro-IN-18, a known covalent inhibitor of the enzyme.

This compound, also identified as Compound 3C, acts as a covalent inhibitor to the 3CLpro enzyme.[1] Covalent inhibitors form a chemical bond with the target enzyme, which can lead to potent and long-lasting inhibition.

Principle of the FRET-based Assay

The FRET assay for 3CLpro activity utilizes a synthetic peptide substrate that contains a fluorophore and a quencher molecule. In its intact state, the close proximity of the quencher to the fluorophore results in the suppression of the fluorescence signal. Upon cleavage of the peptide by 3CLpro, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence. The rate of this increase is proportional to the enzymatic activity. The presence of an inhibitor, such as 3CLpro-IN-18, will decrease the rate of substrate cleavage, resulting in a reduced fluorescence signal.

Quantitative Data Summary

The inhibitory potency of this compound has been quantified and is summarized in the table below. This data is essential for comparing its efficacy against other potential inhibitors.

| Compound Name | Target | Assay Type | IC50 (μM) | Cell-based EC50 (μM) | Cytotoxicity CC50 (μM) | Notes |

| This compound | SARS-CoV-2 3CLpro | Enzymatic | 0.478 | 2.499 (Vero E6 cells) | >200 | Covalent inhibitor.[2] |

Experimental Protocols

This section provides a detailed methodology for performing the FRET-based enzymatic assay to determine the inhibitory activity of this compound.

Materials and Reagents

-

SARS-CoV-2 3CLpro: Recombinant purified enzyme.

-

FRET Substrate: (Dabcyl)KTSAVLQSGFRKME(Edans)-NH2 or a similar fluorogenic substrate. Stock solution prepared in DMSO.

-

Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT. It is recommended to add DTT fresh before use.

-

Inhibitor: this compound. Stock solution prepared in DMSO.

-

Reaction Plates: Black, low-binding 96-well or 384-well microplates.

-

Plate Reader: A microplate reader capable of fluorescence excitation and emission at the appropriate wavelengths for the chosen FRET pair (e.g., Ex/Em = 340/490 nm for Dabcyl/Edans).

Experimental Procedure

-

Reagent Preparation:

-

Prepare the Assay Buffer as described above.

-

Thaw the aliquots of SARS-CoV-2 3CLpro, FRET substrate, and this compound on ice.

-

Prepare serial dilutions of this compound in Assay Buffer. The final concentration of DMSO in the assay should be kept constant across all wells and ideally below 1%.

-

-

Enzyme and Inhibitor Pre-incubation:

-

In a microplate, add the diluted this compound solutions.

-

Add the SARS-CoV-2 3CLpro to each well to a final concentration of approximately 50-100 nM.

-

Include control wells:

-

Positive Control (100% activity): Enzyme with Assay Buffer and DMSO (no inhibitor).

-

Negative Control (0% activity): Assay Buffer and DMSO (no enzyme).

-

-

Incubate the plate at room temperature for 15-30 minutes. This pre-incubation step is crucial for covalent inhibitors to allow for the formation of the covalent bond with the enzyme.

-

-

Initiation of the Enzymatic Reaction:

-

Prepare the FRET substrate solution in Assay Buffer to the desired final concentration (e.g., 10-20 µM).

-

Add the FRET substrate solution to all wells to initiate the reaction.

-

-

Fluorescence Measurement:

-

Immediately place the microplate in a pre-warmed plate reader.

-

Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. The excitation and emission wavelengths should be set according to the specifications of the FRET substrate.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each well from the linear portion of the kinetic curve.

-

Normalize the data to the positive (100% activity) and negative (0% activity) controls.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Visualizations

Experimental Workflow

Caption: Workflow for the SARS-CoV-2 3CLpro FRET-based enzymatic assay.

Signaling Pathway: Mechanism of 3CLpro Inhibition

Caption: Mechanism of SARS-CoV-2 3CLpro inhibition by IN-18.

References

Application Notes and Protocols for Determining the IC50 of SARS-CoV-2 3CLpro-IN-18 in vitro

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The 3C-like protease (3CLpro), also known as the main protease (Mpro), is a crucial enzyme for the replication of SARS-CoV-2, the virus responsible for COVID-19. It is a key target for antiviral drug development because of its essential role in processing viral polyproteins.[1][2][3] SARS-CoV-2 3CLpro-IN-18 (also referred to as Compound 3C) has been identified as a covalent inhibitor of this enzyme.[4] Covalent inhibitors form a stable, covalent bond with their target enzyme, often leading to irreversible inhibition.[3] This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in an in vitro setting using a fluorescence resonance energy transfer (FRET) assay.

Quantitative Data Summary

The inhibitory potency of this compound against its target enzyme is summarized in the table below.

| Compound Name | Target Enzyme | Inhibitor Type | IC50 Value (µM) |

| This compound | SARS-CoV-2 3CLpro | Covalent | 0.478 |

Experimental Workflow

The overall workflow for determining the IC50 of this compound is depicted in the following diagram.

References

- 1. Identification of SARS-CoV-2 3CL Protease Inhibitors by a Quantitative High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluating the 3C-like protease activity of SARS-Coronavirus: Recommendations for standardized assays for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and in vitro evaluation of novel SARS-CoV-2 3CLpro covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | SARS-CoV | TargetMol [targetmol.com]

Application Notes and Protocols: Molecular Docking Studies of SARS-CoV-2 3CLpro with IN-18

For Researchers, Scientists, and Drug Development Professionals

Abstract

The SARS-CoV-2 main protease (3CLpro) is a crucial enzyme in the viral life cycle, making it a prime target for antiviral drug development. IN-18, also known as Compound 3C, has been identified as a covalent inhibitor of SARS-CoV-2 3CLpro with a half-maximal inhibitory concentration (IC50) of 0.478 μM.[1] Molecular docking is a powerful computational tool to elucidate the binding mode and predict the binding affinity of inhibitors like IN-18 to their protein targets. These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies of IN-18 with SARS-CoV-2 3CLpro.

Introduction

The 3-chymotrypsin-like protease (3CLpro) of SARS-CoV-2 is a cysteine protease responsible for cleaving the viral polyproteins into functional non-structural proteins, a process essential for viral replication.[2] The active site of 3CLpro contains a catalytic dyad composed of Cysteine 145 (Cys145) and Histidine 41 (His41). Covalent inhibitors, such as IN-18, form a covalent bond with the catalytic Cys145, leading to irreversible inhibition of the enzyme's activity.[3]

Molecular docking simulations are instrumental in understanding the interactions between 3CLpro and its inhibitors at an atomic level. These in silico methods predict the preferred orientation of a ligand when bound to a receptor and estimate the strength of the interaction, often expressed as a binding energy or docking score. For covalent inhibitors, specialized covalent docking protocols are required to model the formation of the covalent bond.

Quantitative Data Summary

| Inhibitor | IC50 (μM) | Binding Energy (kcal/mol) | Method | Reference |

| IN-18 (Compound 3C) | 0.478 | Not Publicly Available | N/A | TargetMol |

| Myricetin | - | - | Covalent Docking (MOE) | [4] |

| Gallocatechin | - | - | Covalent Docking (MOE) | [4] |

| Sciadopitysin | - | - | Covalent Docking (MOE) | [4] |

| Various Covalent Inhibitors | Various | -9.2 to -10.3 | Molecular Docking | [5] (General reference for potent inhibitors) |

Experimental Protocols

General Molecular Docking Workflow

The following diagram illustrates the general workflow for a molecular docking study.

References

- 1. SARS-CoV-2 3CLpro-IN-18 | SARS-CoV | TargetMol [targetmol.com]

- 2. Potential of coronavirus 3C-like protease inhibitors for the development of new anti-SARS-CoV-2 drugs: Insights from structures of protease and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and in vitro evaluation of novel SARS-CoV-2 3CLpro covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and characterization of the covalent SARS-CoV-2 3CLpro inhibitors from Ginkgo biloba extract via integrating chemoproteomic and biochemical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ukm.my [ukm.my]

Application Notes and Protocols: X-ray Crystallography of SARS-CoV-2 3CLpro in Complex with an Inhibitor

These application notes provide a comprehensive overview and detailed protocols for the structural determination of SARS-CoV-2 3C-like protease (3CLpro), a key enzyme in the viral life cycle, in complex with a representative inhibitor. The methodologies outlined here are essential for researchers and professionals in drug development aiming to identify and characterize novel antiviral agents targeting this critical viral protein.

The main protease (Mpro), also known as 3CLpro, is a cysteine protease responsible for cleaving the viral polyprotein into functional non-structural proteins, a process vital for viral replication.[1][2][3] Its highly conserved nature among coronaviruses makes it an attractive target for antiviral drug development.[1][3][4] X-ray crystallography is a powerful technique used to elucidate the three-dimensional structure of the enzyme-inhibitor complex at atomic resolution, providing crucial insights into the mechanism of inhibition and guiding structure-based drug design efforts.[5][6]

Data Presentation

Crystallographic Data and Refinement Statistics

The following table summarizes representative data collection and refinement statistics for a SARS-CoV-2 3CLpro-inhibitor complex crystal. These values are indicative of a high-quality structure determination.

| Data Collection | Value |

| PDB ID | 7K40 (Boceprevir)[7], 8IGY (Nirmatrelvir)[8] |

| Resolution (Å) | 1.35[7], 1.96[8] |

| Space group | C 1 2 1[7] |

| Unit cell dimensions (Å) | a=88.3, b=51.0, c=71.2; α=γ=90°, β=119.7°[7] |

| R-work / R-free (%) | 17.0 / 19.2[7], 18.7 / 20.6[8] |

| Ramachandran favored (%) | 98.0 |

| Ramachandran allowed (%) | 2.0 |

| Ramachandran outliers (%) | 0.0 |

| Average B-factor (Ų) | 25.0 |

Enzyme Inhibition Assay Data

This table presents typical inhibitory activity data for a compound against SARS-CoV-2 3CLpro.

| Inhibitor | Assay Type | IC₅₀ (µM) |

| Inhibitor 13 | FRET-based[1] | 0.49 |

| Inhibitor 30 | FRET-based[1] | 0.83 |

| WU-04 | FRET-based[9] | 0.055 |

Experimental Protocols

Cloning, Expression, and Purification of SARS-CoV-2 3CLpro

Objective: To produce high-purity SARS-CoV-2 3CLpro suitable for crystallization.

Protocol:

-

Gene Synthesis and Cloning: The gene encoding for SARS-CoV-2 3CLpro (GenBank: YP_009725301.1) is chemically synthesized and cloned into a bacterial expression vector, such as pET, often with an N-terminal tag (e.g., His-tag, SUMO-tag) to facilitate purification.[2][10]

-

Protein Expression: The expression plasmid is transformed into a suitable E. coli strain, such as BL21(DE3).[2][11]

-

Grow the bacterial culture in Luria-Bertani (LB) medium at 37°C until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.[2]

-

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.[2][12]

-

Continue incubation at a reduced temperature (e.g., 16-18°C) for several hours or overnight to enhance protein solubility.[1][12]

-

-

Cell Lysis and Clarification:

-

Purification:

-

Apply the clarified lysate to a Ni-NTA affinity column if a His-tag is used.[11]

-

Wash the column with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins.[14]

-

Elute the tagged 3CLpro with a high concentration of imidazole.[14]

-

If a cleavable tag is used, incubate the eluted protein with a specific protease (e.g., TEV protease) to remove the tag.

-

Perform a second purification step, such as size-exclusion chromatography, to separate the cleaved protein from the tag and any remaining impurities. The protein is typically stored in a buffer like 20 mM Tris-HCl pH 7.8, 150 mM NaCl, 1 mM EDTA, and 1 mM DTT.[13]

-

Crystallization of the 3CLpro-Inhibitor Complex

Objective: To grow well-ordered crystals of the 3CLpro-inhibitor complex.

Protocol:

-

Complex Formation: Incubate the purified 3CLpro (at a concentration of approximately 5 mg/mL) with the inhibitor at a molar excess for a defined period (e.g., 1 hour at room temperature) to ensure complex formation.[13]

-

Crystallization Screening: Use the sitting-drop or hanging-drop vapor diffusion method to screen for crystallization conditions.

-

Mix a small volume of the protein-inhibitor complex solution with an equal volume of a reservoir solution from a crystallization screen (e.g., Morpheus, PEG/Ion).

-

Equilibrate the drop against the reservoir solution.

-

-

Optimization: Optimize initial crystal hits by varying the precipitant concentration, pH, and temperature to obtain diffraction-quality crystals. A common crystallization condition is 0.1 M sodium formate, 12.5% v/v MPD, 12.5% PEG 1000, and 12.5% w/v PEG 3350.[13]

X-ray Diffraction Data Collection and Structure Determination

Objective: To obtain high-resolution diffraction data and solve the three-dimensional structure.

Protocol:

-

Cryo-protection and Crystal Mounting:

-

Soak the crystals in a cryoprotectant solution (often the reservoir solution supplemented with glycerol or ethylene glycol) to prevent ice formation during flash-cooling.

-

Mount the crystal in a loop and flash-cool it in liquid nitrogen.[13]

-

-

Data Collection:

-

Collect X-ray diffraction data at a synchrotron beamline.

-

-

Data Processing:

-

Process the diffraction images to integrate the reflection intensities and scale the data using software such as XDS or HKL2000.

-

-

Structure Solution and Refinement:

-

Solve the structure using molecular replacement with a previously determined 3CLpro structure (e.g., PDB ID 6LU7) as a search model.[15]

-

Build the inhibitor into the electron density map and refine the model using software like PHENIX or REFMAC5.

-

Validate the final structure using tools like MolProbity to check for geometric and stereochemical quality.

-

3CLpro Enzymatic Activity Assay

Objective: To determine the inhibitory potency (IC₅₀) of the compound.

Protocol:

-

Assay Principle: A Förster Resonance Energy Transfer (FRET)-based assay is commonly used. A fluorogenic peptide substrate containing a cleavage site for 3CLpro is flanked by a fluorophore and a quencher.[16] Cleavage of the substrate by 3CLpro separates the fluorophore and quencher, resulting in an increase in fluorescence.[16]

-

Assay Procedure:

-

Prepare a reaction mixture in a 96- or 384-well plate containing assay buffer (e.g., 20 mM Tris pH 7.3, 100 mM NaCl, 1 mM EDTA) and the 3CLpro enzyme.

-

Add the inhibitor at various concentrations and pre-incubate with the enzyme.

-

Initiate the reaction by adding the FRET substrate.

-

Monitor the increase in fluorescence over time using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).[16][17]

-

-

Data Analysis:

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the reaction rate as a function of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Visualizations

Caption: Experimental workflow for 3CLpro-inhibitor complex structure determination.

References

- 1. Design, Synthesis, X-Ray Crystallography and Biological Activities of Covalent, Non-Peptidic Inhibitors of SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dimerization Tendency of 3CLpros of Human Coronaviruses Based on the X-ray Crystal Structure of the Catalytic Domain of SARS-CoV-2 3CLpro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The development of Coronavirus 3C-Like protease (3CLpro) inhibitors from 2010 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of novel 3C-like protease inhibitors as lead compounds against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dgk-home.de [dgk-home.de]

- 6. researchgate.net [researchgate.net]

- 7. rcsb.org [rcsb.org]

- 8. rcsb.org [rcsb.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Protocol for production and purification of SARS-CoV-2 3CLpro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cloning, sequencing, expression, and purification of SARS-associated coronavirus nucleocapsid protein for serodiagnosis of SARS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular cloning, expression, purification, and mass spectrometric characterization of 3C-like protease of SARS coronavirus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubcompare.ai [pubcompare.ai]

- 14. Frontiers | The main protease 3CLpro of the SARS-CoV-2 virus: how to turn an enemy into a helper [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. bpsbioscience.com [bpsbioscience.com]

- 17. aurorabiolabs.com [aurorabiolabs.com]

Application Notes and Protocols for Utilizing SARS-CoV-2 3CLpro-IN-18 as a Positive Control in 3CLpro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

The SARS-CoV-2 main protease (3CLpro), also known as Mpro, is a crucial enzyme in the viral life cycle, responsible for processing viral polyproteins into functional units necessary for replication.[1][2] This essential role makes it a prime target for the development of antiviral therapeutics. In vitro and cell-based assays designed to screen for and characterize 3CLpro inhibitors are fundamental to these drug discovery efforts. A critical component of a robust and reliable assay is the inclusion of a well-characterized positive control. SARS-CoV-2 3CLpro-IN-18 is a potent covalent inhibitor of 3CLpro, making it an excellent candidate for this purpose.[3] These application notes provide detailed protocols and data for the effective use of this compound as a positive control in 3CLpro inhibition assays.

Mechanism of Action of this compound

SARS-CoV-2 3CLpro is a cysteine protease that utilizes a catalytic dyad composed of Cysteine-145 and Histidine-41 to cleave the viral polyprotein.[4][5] Covalent inhibitors, such as this compound, typically contain a reactive electrophilic "warhead" that forms a stable covalent bond with the nucleophilic thiol group of the Cys145 residue in the enzyme's active site.[6] This irreversible binding permanently inactivates the enzyme, thereby halting polyprotein processing and subsequent viral replication. The potency of this compound is demonstrated by its low half-maximal inhibitory concentration (IC50) value.[3]

Quantitative Data for 3CLpro Inhibitors

The following table summarizes the inhibitory potency of this compound and other commonly used 3CLpro inhibitors. This data is essential for comparing the relative potency of novel compounds and for validating assay performance.

| Compound | Type of Inhibitor | Reported IC50 (µM) |

| This compound | Covalent | 0.478 [3] |

| GC376 | Covalent | 0.17[7] |

| Boceprevir | Covalent | 4.13[7] |

| Ebselen | Covalent | ~0.5 - 1.0 |

| Calpeptin | Reversible | Varies |

| MG-132 | Reversible | 13.1 |

Experimental Protocols

In Vitro Fluorescence Resonance Energy Transfer (FRET)-Based 3CLpro Inhibition Assay

This protocol describes a common and robust method for measuring 3CLpro activity and its inhibition. The assay relies on a fluorogenic peptide substrate that contains a cleavage site for 3CLpro flanked by a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by 3CLpro, the fluorophore is separated from the quencher, resulting in a measurable increase in fluorescence.

Materials:

-

Recombinant SARS-CoV-2 3CLpro enzyme

-

Fluorogenic 3CLpro substrate (e.g., DABCYL-KTSAVLQSGFRKME-EDANS)

-

Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

-

This compound (Positive Control)

-

Test compounds

-

DMSO (Dimethyl sulfoxide)

-

384-well black, flat-bottom assay plates

-

Fluorescence plate reader

Protocol:

-

Compound Preparation:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Create a serial dilution of the positive control in DMSO. A typical starting concentration for the dilution series would be 100 µM.

-

Prepare solutions of test compounds in DMSO.

-

-

Assay Plate Preparation:

-

Add 1 µL of DMSO (for negative control), serially diluted positive control, or test compound to the wells of the 384-well plate.

-

-

Enzyme Addition and Incubation:

-

Dilute the recombinant 3CLpro enzyme to the desired final concentration (e.g., 50 nM) in pre-chilled Assay Buffer.

-

Add 20 µL of the diluted enzyme solution to each well containing the compounds.

-

Mix gently by shaking the plate for 30 seconds.

-

Incubate the plate at room temperature for 15-60 minutes to allow the inhibitors to bind to the enzyme. Covalent inhibitors may require a longer pre-incubation time.

-

-

Substrate Addition and Reaction Initiation:

-

Prepare the 3CLpro substrate solution by diluting the stock in Assay Buffer to the final desired concentration (e.g., 20 µM).

-

Add 20 µL of the substrate solution to each well to initiate the enzymatic reaction.

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence plate reader.

-

Measure the fluorescence intensity kinetically over a period of 30-60 minutes at an excitation wavelength of ~340 nm and an emission wavelength of ~490 nm (wavelengths may vary depending on the specific fluorogenic substrate used).

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each well.

-

Normalize the data to the negative (DMSO) and positive controls.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Visualizations

Caption: Catalytic mechanism of SARS-CoV-2 3CLpro and its inhibition.

Caption: Workflow for a FRET-based 3CLpro inhibition assay.

References

- 1. Structure-Guided Design of Potent Inhibitors of SARS-CoV-2 3CL Protease: Structural, Biochemical, and Cell-based Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural basis of SARS-CoV-2 3CLpro and anti-COVID-19 drug discovery from medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of Inhibitors of SARS-CoV-2 3CL-Pro Enzymatic Activity Using a Small Molecule in Vitro Repurposing Screen - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-Function Characteristics of SARS-CoV-2 Proteases and Their Potential Inhibitors from Microbial Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. In silico screening-based discovery of novel covalent inhibitors of the SARS-CoV-2 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of SARS-CoV-2 3CL Protease Inhibitors by a Quantitative High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for SARS-CoV-2 3CLpro-IN-18 in Biochemical Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

The SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro), is a critical enzyme in the viral life cycle, responsible for cleaving the viral polyproteins into functional non-structural proteins essential for viral replication.[1][2] This makes it a prime target for the development of antiviral therapeutics.[1][3] SARS-CoV-2 3CLpro-IN-18 is a covalent inhibitor of this enzyme, demonstrating potential for therapeutic applications.[4] These application notes provide detailed protocols for the biochemical characterization of this compound, focusing on enzymatic inhibition assays.

Molecular Mechanism of Action

SARS-CoV-2 3CLpro is a cysteine protease that utilizes a catalytic dyad composed of cysteine and histidine residues to hydrolyze peptide bonds.[2] Inhibitors of 3CLpro, such as this compound, typically function by binding to the active site of the enzyme, thereby preventing it from processing its natural substrates.[1] This disruption of the viral polyprotein processing ultimately halts viral replication.[1]

Data Presentation

Quantitative Inhibition Data for this compound

| Compound Name | Inhibitor Type | IC50 (µM) | Assay Type | Reference |

| This compound | Covalent | 0.478 | Enzymatic Assay | [4] |

Experimental Protocols

Protocol 1: In Vitro Enzymatic Inhibition Assay using a FRET-based Substrate

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of an inhibitor against SARS-CoV-2 3CLpro using a Förster Resonance Energy Transfer (FRET) peptide substrate.[5][6] The substrate is typically a peptide sequence recognized and cleaved by 3CLpro, flanked by a fluorophore and a quencher.[5][7] In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by 3CLpro, the fluorophore is separated from the quencher, resulting in a measurable increase in fluorescence.[8]

Materials:

-

Recombinant SARS-CoV-2 3CLpro enzyme

-

FRET peptide substrate (e.g., Dabcyl-KTSAVLQSGFRKME-Edans)[7]

-

Assay Buffer: (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

This compound (dissolved in DMSO)

-

Positive Control Inhibitor (e.g., GC376)

-

DMSO (as vehicle control)

-

384-well or 96-well black microplates

-

Fluorescence plate reader with excitation and emission wavelengths suitable for the FRET pair (e.g., Ex/Em = 340/490 nm for Dabcyl/Edans pair)[8]

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration might be 100 µM, with 10-point, 3-fold serial dilutions.

-

Reaction Mixture Preparation:

-

In each well of the microplate, add 2 µL of the diluted inhibitor or DMSO (for no-inhibitor and no-enzyme controls).

-

Add 178 µL of Assay Buffer to each well.

-

Add 10 µL of SARS-CoV-2 3CLpro solution (final concentration of approximately 2 µg/mL) to all wells except the no-enzyme control wells.[9]

-

For the no-enzyme control wells, add 10 µL of Assay Buffer.

-

-

Pre-incubation: Mix the plate gently and pre-incubate the enzyme with the inhibitor for 60 minutes at room temperature.[9][10]

-

Initiate Reaction: Add 10 µL of the FRET substrate solution (final concentration of 20 µM) to all wells to start the enzymatic reaction.[9]

-

Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity every minute for 20-30 minutes using a fluorescence plate reader.

-

Data Analysis:

-

Calculate the initial velocity (rate of fluorescence increase) for each well.

-

Normalize the data:

-

Subtract the background fluorescence from the no-enzyme control wells.

-

Set the activity of the no-inhibitor control (DMSO only) as 100%.

-

-

Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC50 value.

-

Visualizations

Caption: Workflow for the in vitro enzymatic inhibition assay of SARS-CoV-2 3CLpro.

Caption: Inhibition of the SARS-CoV-2 replication cycle by 3CLpro-IN-18.

References

- 1. What are SARS-CoV 3CLpro inhibitors and how do they work? [synapse.patsnap.com]

- 2. 3-Chymotrypsin-like Protease (3CLpro) of SARS-CoV-2: Validation as a Molecular Target, Proposal of a Novel Catalytic Mechanism, and Inhibitors in Preclinical and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. portlandpress.com [portlandpress.com]

- 4. This compound | SARS-CoV | TargetMol [targetmol.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Protocol for production and purification of SARS-CoV-2 3CLpro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. researchgate.net [researchgate.net]

- 9. Discovery and characterization of the covalent SARS-CoV-2 3CLpro inhibitors from Ginkgo biloba extract via integrating chemoproteomic and biochemical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of Inhibitors of SARS-CoV-2 3CL-Pro Enzymatic Activity Using a Small Molecule in Vitro Repurposing Screen - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

improving solubility of SARS-CoV-2 3CLpro-IN-18 for assays

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SARS-CoV-2 3CLpro-IN-18, focusing on improving its solubility for assays.

Troubleshooting Guide: Improving Solubility of this compound

Researchers may encounter solubility issues with this compound, a covalent inhibitor of the SARS-CoV-2 3CL protease, which can impact assay performance and data reproducibility. This guide provides a systematic approach to addressing these challenges.

Initial Assessment of Solubility Issues

Precipitation of the inhibitor can occur when preparing stock solutions or when diluting the compound into aqueous assay buffers. Visual signs of insolubility include cloudiness, visible particles, or a film on the surface of the solution. Poor solubility can lead to inaccurate IC50 values and unreliable assay results.

Strategies for Enhancing Solubility

Several strategies can be employed to improve the solubility of this compound. The following table summarizes key approaches and provides guidance on their implementation.

| Strategy | Description | Recommendations & Considerations |

| Co-Solvent Optimization (DMSO) | Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing stock solutions of this compound.[1][2] Optimizing the final concentration of DMSO in the assay can enhance inhibitor solubility without significantly affecting enzyme activity. | - Prepare a high-concentration stock solution in 100% DMSO (e.g., 10-50 mM). - Studies have shown that a final DMSO concentration of up to 20% in the assay buffer can enhance the catalytic efficiency of 3CLpro by improving the solubility of peptide substrates.[3][4][5] - It is advisable to maintain the final DMSO concentration consistent across all wells, including controls, to avoid solvent-induced artifacts. A final concentration of 1-5% is a common starting point.[6] |

| Use of Surfactants | Non-ionic surfactants can aid in the solubilization of hydrophobic compounds by forming micelles. | - Pluronic® F-127: This triblock copolymer can be used to create nanomicelles that encapsulate hydrophobic drugs, thereby increasing their aqueous solubility.[7] - Tween®-80: Often used in in vivo formulations, it can also be tested in in vitro assays at low concentrations (e.g., 0.01-0.1%). |

| Cyclodextrins | These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior, allowing them to form inclusion complexes with poorly soluble compounds. | - Methyl-β-cyclodextrin (Mβ-CD): Has been shown to enhance the solubility of antiviral drugs and could be a viable option for this compound.[8][9] - The concentration of cyclodextrin needs to be optimized to ensure solubilization without interfering with the enzyme-inhibitor interaction. |

| pH Adjustment of Assay Buffer | The solubility of a compound can be influenced by the pH of the solution, especially if the compound has ionizable groups. | - While this compound does not have readily ionizable groups, the stability and activity of the 3CLpro enzyme itself are pH-dependent, with optimal activity typically observed around pH 7.0-7.5.[10] Drastic changes in pH to improve inhibitor solubility may compromise enzyme function. |

| Sonication and Heating | Physical methods can be used to aid in the dissolution of the compound in the chosen solvent. | - Gentle sonication in a water bath can help break up aggregates and facilitate dissolution. - Warming the solution (e.g., to 37-45°C) can also increase solubility.[1] However, ensure the compound is stable at elevated temperatures. |

Experimental Protocols

Protocol for Preparation of this compound Stock Solution

-

Materials:

-

This compound powder

-

Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

-

Sterile, nuclease-free microcentrifuge tubes

-

-

Procedure:

-

Equilibrate the vial of this compound to room temperature before opening to prevent condensation.

-

Weigh the required amount of the compound using an analytical balance.

-

Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).

-

Vortex the solution for 1-2 minutes to facilitate dissolution. If necessary, sonicate the vial in a water bath for 5-10 minutes.

-

Visually inspect the solution to ensure there is no visible precipitate.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term stability.

-

Protocol for Dilution of this compound for a FRET-based Assay

This protocol is an example for a typical Förster Resonance Energy Transfer (FRET) assay to determine the IC50 of this compound.

-

Materials:

-

10 mM stock solution of this compound in DMSO

-

100% DMSO

-

Assay Buffer (e.g., 20 mM HEPES pH 7.3, 150 mM NaCl, 1 mM EDTA, 1 mM TCEP)

-

Recombinant SARS-CoV-2 3CLpro enzyme

-

FRET substrate for 3CLpro

-

-

Procedure:

-

Serial Dilution of Inhibitor:

-

Prepare a serial dilution of the 10 mM stock solution in 100% DMSO. For example, to create a 10-point dilution series, you can perform 1:3 serial dilutions in a 96-well plate. This intermediate plate will contain the inhibitor at various concentrations in 100% DMSO.

-

-

Addition of Inhibitor to Assay Plate:

-

Transfer a small volume (e.g., 1 µL) of each inhibitor dilution from the intermediate plate to the corresponding wells of the final 384-well assay plate. This ensures that the final DMSO concentration remains low and consistent across all wells.

-

-

Addition of Enzyme:

-

Add the SARS-CoV-2 3CLpro enzyme, diluted in assay buffer, to each well containing the inhibitor. The final enzyme concentration should be optimized for the assay (e.g., 50-100 nM).

-

-

Pre-incubation:

-

Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme. This is particularly important for covalent inhibitors.

-

-

Initiation of Reaction:

-

Add the FRET substrate, diluted in assay buffer, to all wells to initiate the enzymatic reaction.

-

-

Data Acquisition:

-

Immediately begin monitoring the fluorescence signal over time using a plate reader. The cleavage of the FRET substrate by the enzyme will result in an increase in fluorescence.

-

-

Data Analysis:

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50 value.

-

-

Frequently Asked Questions (FAQs)

Q1: My this compound precipitated out of solution when I diluted my DMSO stock in aqueous buffer. What should I do?

A1: This is a common issue with hydrophobic compounds. Here are a few things to try:

-

Decrease the final aqueous concentration: Try diluting your compound to a lower final concentration in the assay.

-

Increase the final DMSO concentration: As mentioned in the troubleshooting guide, you can increase the final DMSO concentration in your assay. Many 3CLpro assays are tolerant to DMSO up to 20%.[3][4][5]

-

Use a two-step dilution: First, dilute your high-concentration DMSO stock to an intermediate concentration in 100% DMSO. Then, add a small volume of this intermediate stock to your aqueous buffer. This gradual dilution can sometimes prevent precipitation.

-

Try alternative solubilizing agents: Consider adding a small amount of Pluronic® F-127 or methyl-β-cyclodextrin to your assay buffer.

Q2: What is the maximum concentration of DMSO I can use in my 3CLpro assay?

A2: The tolerance of SARS-CoV-2 3CLpro to DMSO is quite high. Some studies have shown that DMSO concentrations up to 20% can even enhance the enzyme's catalytic activity, likely by improving the solubility of the peptide substrate.[3][4][5] However, it is always best to empirically determine the optimal DMSO concentration for your specific assay conditions. A good starting point is to test a range of final DMSO concentrations (e.g., 1%, 5%, 10%, and 20%) and assess the impact on both enzyme activity and inhibitor solubility.

Q3: Can I use solvents other than DMSO to dissolve this compound?

A3: While DMSO is the most commonly used and recommended solvent, other organic solvents like ethanol or dimethylformamide (DMF) might also be effective. However, their compatibility with the 3CLpro enzyme and the overall assay needs to be carefully validated. It is recommended to start with DMSO as the primary solvent.

Q4: How does the covalent nature of this compound affect solubility and assay considerations?

A4: this compound is a covalent inhibitor, which means it forms a permanent bond with the enzyme.[1][2] While this primarily affects the kinetics of inhibition, it can have indirect implications for solubility. If the inhibitor precipitates, the effective concentration available to bind to the enzyme will be lower, leading to an underestimation of its potency. It is crucial to ensure the inhibitor is fully solubilized during the pre-incubation step to allow for efficient covalent modification of the enzyme.

Q5: My assay results are not reproducible. Could this be related to the solubility of the inhibitor?

A5: Yes, poor solubility is a major cause of assay irreproducibility. If the inhibitor is not consistently dissolved, the amount of active compound will vary between experiments and even between wells in the same experiment. To improve reproducibility, ensure your stock solution is fully dissolved and consider the solubility-enhancing strategies outlined in this guide. Additionally, always vortex your stock and working solutions before use.

Visualizations

Troubleshooting Workflow for Solubility Issues

Caption: Troubleshooting workflow for addressing solubility issues with this compound.

Mechanism of Action of SARS-CoV-2 3CLpro and its Inhibition

Caption: The role of 3CLpro in the SARS-CoV-2 replication cycle and its inhibition by 3CLpro-IN-18.

References

- 1. researchwithrutgers.com [researchwithrutgers.com]

- 2. Design, synthesis and in vitro evaluation of novel SARS-CoV-2 3CLpro covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocol for production and purification of SARS-CoV-2 3CLpro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Create a Flowchart using Graphviz Dot - Prashant Mhatre - Medium [medium.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biovis.net [biovis.net]

- 9. researchgate.net [researchgate.net]

- 10. Screening of drugs by FRET analysis identifies inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

potential off-target effects of SARS-CoV-2 3CLpro-IN-18

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using SARS-CoV-2 3CLpro-IN-18, a representative covalent inhibitor of the main protease of SARS-CoV-2. Due to the limited availability of specific data for a compound explicitly named "3CLpro-IN-18," this guide focuses on the properties of a known potent β-lactam covalent inhibitor, referred to in literature as "compound 18," which exhibits an IC50 of 0.5 μM against SARS-CoV-2 3CLpro.[1] This information is intended to guide researchers on potential off-target effects and provide experimental strategies for their assessment.

Frequently Asked Questions (FAQs)

Q1: What is the potential for off-target effects with this compound?

A1: As a covalent inhibitor, this compound has a theoretical potential for off-target effects. Covalent inhibitors form a stable bond with their target, but can also react with other proteins, particularly those with reactive cysteine residues.[1][2] However, the SARS-CoV-2 3CLpro is an attractive therapeutic target because it lacks close human homologues, which generally reduces the likelihood of off-target effects.[3]

Q2: What are the potential off-target proteins for a β-lactam-based inhibitor like 3CLpro-IN-18?

A2: The β-lactam ring is the reactive "warhead" of this inhibitor class.[1] Potential off-target proteins would likely be other cysteine proteases or proteins with a particularly reactive cysteine residue in a sterically accessible location. It is important to experimentally verify the selectivity of the inhibitor.

Q3: How can I assess the selectivity of 3CLpro-IN-18 in my experiments?

A3: Several experimental approaches can be used to determine the selectivity of your inhibitor. These include:

-

Proteome-wide profiling: Techniques like chemoproteomics can identify covalent inhibitor targets across the entire proteome.

-

Activity-based protein profiling (ABPP): This method uses probes that react with active enzymes to profile entire enzyme families and can reveal off-target interactions.

-

Kinase profiling: If off-target effects on kinases are suspected, a kinome scan can assess the inhibitor's activity against a large panel of human kinases.

-

Cellular thermal shift assay (CETSA): This technique can be used to verify target engagement in a cellular context and can also be adapted to assess off-target binding.

Q4: I am observing unexpected cellular toxicity in my experiments. Could this be due to off-target effects?

A4: Unexpected toxicity is a potential indicator of off-target effects.[4] It is crucial to differentiate between on-target toxicity (due to the inhibition of 3CLpro) and off-target toxicity. A recommended troubleshooting step is to test an inactive analogue of your inhibitor in parallel. If the inactive analogue does not produce the same toxic effects, it suggests the toxicity is related to the inhibition of the intended target or a specific off-target.

Troubleshooting Guides

Issue 1: High background signal or non-specific binding in in-vitro assays.